molecular formula C9H18 B043849 Butylcyclopentane CAS No. 2040-95-1

Butylcyclopentane

Cat. No. B043849
CAS RN: 2040-95-1
M. Wt: 126.24 g/mol
InChI Key: ZAGHKONXGGSVDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bicyclo[1.1.1]pentane derivatives, closely related to Butylcyclopentane, involves innovative methodologies for creating complex molecular structures. One notable method includes the selective synthesis of 2,2-difluorobicyclo[1.1.1]pentanes via difluorocarbene insertion into bicyclo[1.1.0]butanes, highlighting advancements in synthesizing ortho/meta-substituted analogues through challenging synthesis routes (Ma et al., 2019).

Molecular Structure Analysis

Investigations into the molecular structure and conformations of compounds similar to Butylcyclopentane, such as 2,2-di-tert-butyl-1,3-diaza-2-silacyclopentane, have been conducted using gas electron diffraction and quantum chemical methods. These studies reveal the existence of twist conformations and provide insights into the conformational preferences and structural dynamics of saturated five-membered-ring compounds (Oberhammer et al., 2004).

Chemical Reactions and Properties

The reactivity of bicyclo[1.1.1]pentane derivatives, akin to Butylcyclopentane, showcases their potential in synthetic chemistry. For example, the formation of a 1-bicyclo[1.1.1]pentyl anion via the fluoride-induced desilylation of 1-tert-butyl-3-(trimethylsilyl)bicyclo[1.1.1]pentane demonstrates the unique chemical reactions these compounds can undergo, paving the way for novel synthesis pathways and the exploration of their chemical properties (Reed et al., 2002).

Physical Properties Analysis

The synthesis and characterization of sterically congested cycloalkenes provide valuable data on the physical properties of such compounds, contributing to a deeper understanding of the influence of molecular structure on physical behavior. These insights are crucial for designing molecules with desired physical properties for specific applications (Ishii et al., 2000).

Chemical Properties Analysis

Recent advances in the synthetic chemistry of bicyclo[1.1.1]pentane highlight the development of radical multicomponent carboamination, enabling the direct synthesis of valuable derivatives. This underscores the versatility and utility of bicyclo[1.1.1]pentane scaffolds in medicinal chemistry and drug discovery, offering insights into the chemical properties and functionalization strategies of compounds like Butylcyclopentane (Kanazawa & Uchiyama, 2018).

Scientific Research Applications

  • Synthesizing Bicyclic Compounds : Butylcyclopentane is used for synthesizing bicyclo[2.2.1]heptanones and bicyclo[3.2.1]octanols, as shown in the research by Haynes and Katsifis (1989) in the "Australian Journal of Chemistry" (Haynes & Katsifis, 1989).

  • C-H Bond Functionalization Studies : The compound is utilized for studying C-H bond functionalization of cycloalkanes, as explored by Martin et al. (2021) in "The Journal of Organic Chemistry" (Martin et al., 2021).

  • Pharmacological Applications : It has been identified that butylcyclopentane-based compounds can inhibit myopia development, enhance learning and memory, and potentially improve vision, according to a study by Chebib et al. (2008) in the "Journal of Pharmacology and Experimental Therapeutics" (Chebib et al., 2008).

  • Olefin Oligomerization : Butylcyclopentane is used in olefin oligomerization via metallacycles for dimerization, trimerization, tetramerization, and beyond, as described by McGuinness (2011) in "Chemical Reviews" (McGuinness, 2011).

  • Drug Discovery : Tert-butyl isosteres, closely related to butylcyclopentane, are used in drug discovery for modifying properties like lipophilicity and metabolic stability in bioactive compounds, as indicated in a study by Westphal et al. (2015) in "ChemMedChem" (Westphal et al., 2015).

  • Analysis of Beverages : The compound is employed for determining butyltin, cyclohexyltin, and phenyltin compounds in beers and wines, based on research by Forsyth et al. (1992) in "Food Additives and Contaminants" (Forsyth et al., 1992).

Safety And Hazards

Butylcyclopentane is a flammable liquid and vapor . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . In case of fire, appropriate extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam should be used .

Future Directions

The future directions for the study and application of butylcyclopentane are not explicitly mentioned in the search results .

properties

IUPAC Name

butylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-2-3-6-9-7-4-5-8-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGHKONXGGSVDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174351
Record name Butylcyclopentane
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Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butylcyclopentane

CAS RN

2040-95-1
Record name Butylcyclopentane
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Record name Butylcyclopentane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butylcyclopentane
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Record name Butylcyclopentane
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Record name Butylcyclopentane
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Record name BUTYLCYCLOPENTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
541
Citations
I Mokbel, E Rauzy, H Loiseleur, C Berro, J Jose - Fluid phase equilibria, 1995 - Elsevier
… In the present work we studied cyclopentane, butylcyclopentane, 12 alkylcyclohexanes and trans-decahydronaphthalene. These results added to those obtained with alkylbenzenes (…
Number of citations: 69 www.sciencedirect.com
J Yang, S Li, N Li, W Wang, A Wang… - Industrial & …, 2015 - ACS Publications
… The aldol condensation products were further hydrodeoxygenated to butylcyclopentane and … Over the 4%Ni–1%Pd/SiO 2 catalyst, high carbon yield (88.0%) of butylcyclopentane and 1,…
Number of citations: 59 pubs.acs.org
JF Messerly, SS Todd, HL Finke - The Journal of Physical …, 1965 - ACS Publications
… For alkyl cyclopentanes lower than n-butylcyclopentane in both the liquid and ideal gas … The low-temperature data for n-propylcyclopentane, ra-butylcyclopentane, and n-decylcyclo…
Number of citations: 26 pubs.acs.org
DN Chatterjee - Journal of the American Chemical Society, 1955 - ACS Publications
The spiran l, 2, 3, 4-tetrahydronaphthaIene-2, 2-spiro-(2'-fz-butylcyclopentane)(lb) has been synthesized. On dehydrogenation with platinum-on-charcoal catalyst at 300-350, this spiran …
Number of citations: 9 pubs.acs.org
Z Szakonyi, F Fülöp, G Bernáth, P Sohár - Heterocycles, 1996 - infona.pl
… )-3-tert-butyl-6-azabicyclo[3.2.0]heptan-7-one (2) or (1R * ,2S * ,4S * )-2-amino-4-tert-butyl-1-cyclopentanecarboxamide (6) with imidates or triethyl orthobenzoate, tert-butylcyclopentane…
Number of citations: 11 www.infona.pl
HA Szymanski, HA Szymanski - Interpreted Infrared Spectra: Volume 1, 1964 - Springer
… found for a compound such as n-butylcyclopentane. For example, from the vibrational anal… In the simple derivatives only one or two bands are found, whereas for n-butylcyclopentane …
Number of citations: 0 link.springer.com
M Pasetti, CM Invernizzi, P Iora - Applied Thermal Engineering, 2014 - Elsevier
In this work we present an improved survey method for the evaluation of the thermal stability of working fluids for organic Rankine cycles. The method presented here represents an …
Number of citations: 97 www.sciencedirect.com
G Bernáth, Z Szakonyi, F Fülöp… - Acta Pharmaceutica …, 1994 - europepmc.org
Chlorosulphonyl isocyanate (CSI) addition to 4-tert-butylcyclopentene furnished the azetidinone (3) in a stereospecific reaction. Azetidinone 3 was transformed by ring opening …
Number of citations: 10 europepmc.org
H Pines, VN Ipatieff - Journal of the American Chemical Society, 1939 - ACS Publications
… The method of preparation of Z-butylcyclopentane will be described in a separate paper.7 … Butylcyclopentane.—The method of preparation is described in a separate paper.7 …
Number of citations: 17 pubs.acs.org
G Bernáth, L Gera - Tetrahedron Letters, 1976 - Pergamon
Number of citations: 0

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